molecular formula C17H12O3 B14267393 4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- CAS No. 153779-69-2

4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl-

Cat. No.: B14267393
CAS No.: 153779-69-2
M. Wt: 264.27 g/mol
InChI Key: SHHWGGWCQIAUAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- typically involves the condensation of appropriate aldehydes with phenols under acidic or basic conditions. One common method is the reaction of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group in the pyranone ring can be reduced to form an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4H-Pyran-4-one, 2-(4-formylphenyl)-6-phenyl-, while reduction of the ketone group can produce 4H-Pyran-4-ol, 2-(4-hydroxyphenyl)-6-phenyl-.

Scientific Research Applications

4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- exerts its effects involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The phenyl groups can participate in π-π interactions with aromatic amino acids, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyran-4-one: Lacks the phenyl groups, resulting in different chemical properties.

    2-(4-Hydroxyphenyl)-4H-pyran-4-one: Similar structure but with only one phenyl group.

    6-Phenyl-4H-pyran-4-one: Similar structure but with the phenyl group at a different position.

Uniqueness

4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- is unique due to the presence of both phenyl groups, which can enhance its stability and reactivity

Properties

CAS No.

153779-69-2

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-6-phenylpyran-4-one

InChI

InChI=1S/C17H12O3/c18-14-8-6-13(7-9-14)17-11-15(19)10-16(20-17)12-4-2-1-3-5-12/h1-11,18H

InChI Key

SHHWGGWCQIAUAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=C(C=C3)O

Origin of Product

United States

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